1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one

Catalog No.
S14603103
CAS No.
M.F
C12H14Cl2O
M. Wt
245.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-...

Product Name

1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one

IUPAC Name

1-chloro-3-[2-(chloromethyl)-4-ethylphenyl]propan-2-one

Molecular Formula

C12H14Cl2O

Molecular Weight

245.14 g/mol

InChI

InChI=1S/C12H14Cl2O/c1-2-9-3-4-10(6-12(15)8-14)11(5-9)7-13/h3-5H,2,6-8H2,1H3

InChI Key

MEHGAVODMUTNMV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CC(=O)CCl)CCl

1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one is an organic compound with the molecular formula C₁₂H₁₄Cl₂O and a molecular weight of 245.14 g/mol. It is classified as a ketone due to the presence of the carbonyl group (C=O) adjacent to a chlorine atom and a chloromethyl group. This compound is notable for its structural features, which include a chloro substituent and an ethyl group on a phenyl ring, contributing to its chemical reactivity and potential applications in various fields.

  • Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the replacement of the chlorine atom by nucleophiles such as hydroxide ions or amines. This process is significant for synthesizing derivatives with varied functional groups.
  • Oxidation Reactions: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Reactions: The ketone functional group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride, which are commonly employed in organic synthesis.

While specific biological activity data for 1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of halogen atoms, such as chlorine, typically enhances lipophilicity and bioavailability, potentially leading to interactions with biological targets. Further studies would be necessary to elucidate its specific biological effects.

The synthesis of 1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one typically involves several steps:

  • Chlorination of 4-Ethylbenzyl Alcohol: This step yields 4-ethylbenzyl chloride.
  • Reaction with Chloroacetone: The intermediate is then reacted with chloroacetone under controlled conditions, often using dichloromethane as a solvent and aluminum chloride as a catalyst to facilitate the reaction.

Industrial methods may utilize continuous flow reactors and optimized catalysts to enhance yield and reduce costs during large-scale production.

1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds or pharmaceuticals.
  • Agrochemicals: Its chemical properties might be leveraged in developing pesticides or herbicides.
  • Material Science: The compound could be used in creating polymers or other materials due to its reactive functional groups.

1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one can be compared with several similar compounds:

Compound NameKey Differences
1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-oneContains fluorine instead of an ethyl group; alters reactivity and stability.
1-Chloro-3-phenylpropan-2-oneLacks chloromethyl and ethyl groups; less reactive.
1-Chloro-3-(2-(chloromethyl)-4-methylphenyl)propan-2-oneHas a methyl group instead of an ethyl group; affects properties.
3-Chloro-1-(p-tolyl)propan-1-oneDifferent structural framework; varies in reactivity .
1-Chloro-3-(2-(chloropropyl)-4-methylphenyl)propan-2-oneSubstituent variations lead to different chemical behavior .

The uniqueness of 1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for diverse applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

244.0421705 g/mol

Monoisotopic Mass

244.0421705 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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